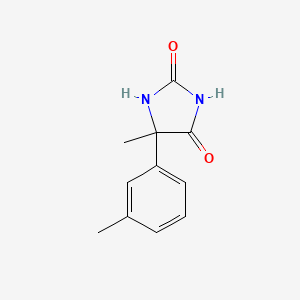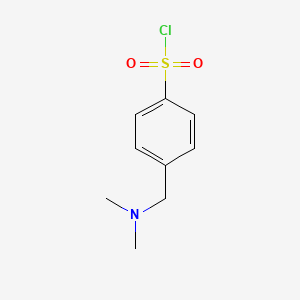
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride
描述
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H12ClNO2S. It is a white crystalline solid with a strong pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of p-(Dimethylamino)methylbenzene. The reaction is carried out by treating p-(Dimethylamino)methylbenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
- p-(Dimethylamino)methylbenzene is reacted with chlorosulfonic acid (HSO3Cl) to form this compound.
- Reaction conditions: The reaction is typically carried out at a temperature range of 0-5°C to prevent decomposition of the product.
- Equation:
C9H11N+HSO3Cl→C9H12ClNO2S+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Electrophilic Aromatic Substitution: The presence of the dimethylamino group activates the benzene ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonate thioesters.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
科学研究应用
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.
Organic Synthesis: Serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Biochemistry: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides and other derivatives.
相似化合物的比较
Similar Compounds
p-Toluenesulfonyl Chloride: Similar in structure but lacks the dimethylamino group.
p-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a dimethylamino group.
p-Fluorobenzenesulfonyl Chloride: Contains a fluorine atom instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride makes it more reactive towards electrophilic aromatic substitution reactions compared to its analogs. This unique reactivity is advantageous in certain synthetic applications where enhanced reactivity is desired.
属性
分子式 |
C9H12ClNO2S |
|---|---|
分子量 |
233.72 g/mol |
IUPAC 名称 |
4-[(dimethylamino)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3 |
InChI 键 |
FKELBQFILCLPSM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
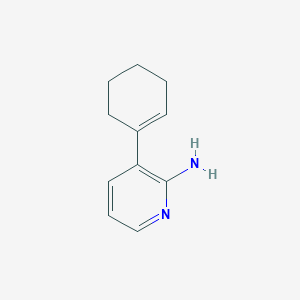

![Methyl [(dimethylamino)sulfonyl]acetate](/img/structure/B8724910.png)
![2-Amino-2-(6-octylbenzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B8724917.png)
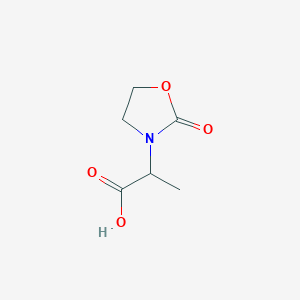
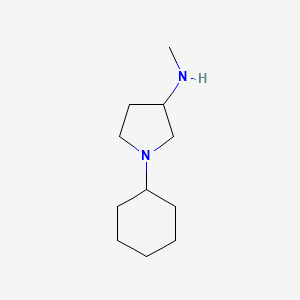
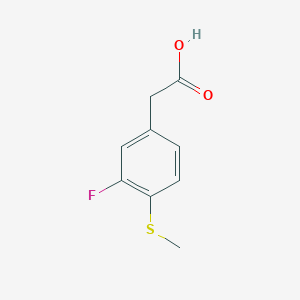
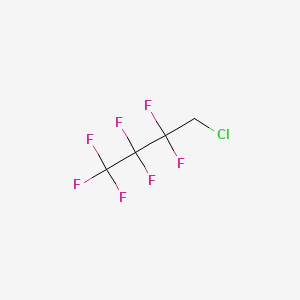
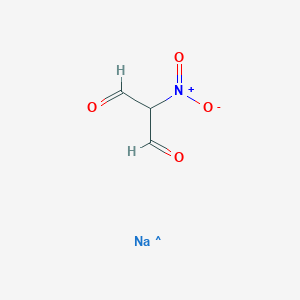
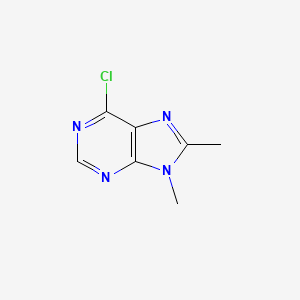
![Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8724975.png)
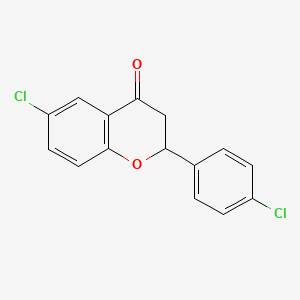
![3-[(2-Methoxyphenyl)sulfanyl]propanal](/img/structure/B8724983.png)
